Dimethoxyphosphoryl(phenyl)methanol
Description
Dimethoxyphosphoryl(phenyl)methanol is an organophosphorus compound characterized by a methanol backbone substituted with a phenyl group and a dimethoxyphosphoryl (PO(OCH₃)₂) moiety. The phosphoryl group confers unique electronic and steric characteristics, influencing solubility, acidity, and reactivity in synthetic applications. Below, we compare this compound with structurally related phosphorylated methanol derivatives, emphasizing molecular features, physicochemical properties, and synthetic methodologies.
Properties
CAS No. |
6329-46-0 |
|---|---|
Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
dimethoxyphosphoryl(phenyl)methanol |
InChI |
InChI=1S/C9H13O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3 |
InChI Key |
OECCEFXMNQKERN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
Key structural differences among phosphorylated methanol derivatives arise from substituents on the phosphorus atom and the aromatic/alkyl groups attached.
*Note: Exact data for this compound is inferred from analogs.
Physicochemical Properties
Substituents significantly influence melting/boiling points, solubility, and acidity:
- Diphenylphosphoryl)methanol exhibits a high melting point (136–137°C) due to strong van der Waals interactions from aromatic rings . Its pKa (~13.41) reflects moderate acidity, typical for phosphorylated alcohols.
- This compound is expected to have a lower molecular weight and melting point than diphenyl analogs due to smaller methoxy groups.
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